sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate
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Overview
Description
The compound with the identifier “sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate” is known as Carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is valued for its ability to facilitate the coupling of carboxylic acids with amines and alcohols, making it an essential tool in the synthesis of various organic compounds.
Preparation Methods
Carbonyldiimidazole can be synthesized through the reaction of phosgene with imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield various imidazole-containing compounds.
Substitution: It readily participates in nucleophilic substitution reactions, forming amides, esters, and peptides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, and peptides, which are crucial in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.
Biology: It facilitates the formation of peptide bonds, which are essential in protein synthesis.
Medicine: It is used in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is employed in the production of polymers and other industrial chemicals
Mechanism of Action
Carbonyldiimidazole acts by activating carboxylic acids to form reactive intermediates that can readily react with nucleophiles such as amines and alcohols. The mechanism involves the formation of an imidazolyl carbonyl intermediate, which then reacts with the nucleophile to form the desired product. This activation process is crucial for the efficient synthesis of amides, esters, and peptides .
Comparison with Similar Compounds
Carbonyldiimidazole is often compared with other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). While DCC and DIC are also effective coupling agents, Carbonyldiimidazole is unique in its ability to form stable intermediates and its relatively mild reaction conditions. Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-diisopropylcarbodiimide (DIC)
- N,N’-carbonyldiimidazole (CDI)
Carbonyldiimidazole’s stability and efficiency make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21;/h3-8,26-27H,1-2H3;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFSGAHJDGZCHA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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